molecular formula C9H6O2 B188151 Chromone CAS No. 491-38-3

Chromone

Cat. No. B188151
CAS RN: 491-38-3
M. Wt: 146.14 g/mol
InChI Key: OTAFHZMPRISVEM-UHFFFAOYSA-N
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Description

Chromone is a heterocyclic compound containing oxygen as a heteroatom and has a benzo-γ-pyrone skeleton . It is a natural molecule present in the diet of humans and animals and shows less toxicity to mammalian cells . Chromone derivatives have displayed interesting biological activities .


Synthesis Analysis

Chromone derivatives have been synthesized using various methods. One frequently used precursor for the synthesis of chromone derivatives is 3-formylchromone . Some promising approaches in designing green protocols with improved efficiency include microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis .


Molecular Structure Analysis

The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . The chromone structural system is used to synthesize many anti-HIV, anti-inflammatory, antibacterial, and anticancer drugs as well as those used in neurodegenerative diseases, inflammatory diseases, and diabetes .


Chemical Reactions Analysis

Research endeavors have been directed toward a variety of new eco-friendly approaches. Some promising approaches in designing green protocols with improved efficiency include microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis .


Physical And Chemical Properties Analysis

Chromone is a yellow, crystalline solid with a faint, characteristic odor. It has a melting point of around 186-189°C and is sparingly soluble in water but shows good solubility in common organic solvents .

Mechanism of Action

Mode of Action

Chromone interacts with its targets by inhibiting the release of chemical mediators from sensitized mast cells . It may also reduce the release of inflammatory leukotrienes . The type, number, and position of substituents connected to the chromone core play a vital role in determining its pharmacological activities .

Biochemical Pathways

Chromone alkaloids are produced by a unique combination of various biosynthetic pathways . This unusual group of natural nitrogenous metabolites appeared when alkaloids were classified in the 1980s .

Pharmacokinetics

The pharmacokinetic properties of chromone derivatives, particularly those from the peptidomimetic family, have been found to be acceptable in the human body . Some compounds, such as Ch-p1, Ch-p2, Ch-p6, Ch-p7, Ch-p12, and Ch-p13, have pronounced medicinal properties .

Result of Action

Chromone derivatives possess a spectrum of biological activities. They have been associated with anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities . Various in vitro, in vivo, and clinical studies have established the role of chromones in alleviating allergies, reducing oxidative damage, inhibiting cancer, infections, and inflammation, and for treating neurological and psychiatric disorders .

Action Environment

The action, efficacy, and stability of chromone can be influenced by environmental factors. Over the past two decades, considerable efforts have been devoted to replace harmful and toxic solvents by more environmentally benign alternatives . Ionic liquids and their analogs are one of the most widely explored greener alternatives to organic solvents .

Safety and Hazards

Chromone is used for R&D purposes only and is not for medicinal, household, or other use . If inhaled, it is recommended to move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

Due to the vast potential of Chromones, research in this area is accelerating. Scientists are synthesizing new Chromone derivatives to harness their therapeutic properties and improve their effectiveness . The main aim is to highlight the diversified pharmacological activities exhibited by chromone hybrid molecules .

properties

IUPAC Name

chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAFHZMPRISVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197680
Record name 4-Chromone
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032938
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Product Name

Chromone

CAS RN

491-38-3
Record name Chromone
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Record name 4-Chromone
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Record name 4H-benzo[b]pyran-4-one
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Record name CHROMONE
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Record name Chromone
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Melting Point

59 °C
Record name Chromone
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URL http://www.hmdb.ca/metabolites/HMDB0032938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Alternatively, the resorcinol can be reacted with methyl crotonic acid according to the method of Fahrenholtz [J. Am. Chem. Soc. 89 5934 (1967)] to give the benzopyran-4-one which in turn is reacted with a Grignard or other organometallic compound to give the desired benzopyran.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The keto-ester (Step 1) (19.2 g, 79.1 mmol), was added to trifluoroacetic anhydride (67.2 mL, 49.9 g, 475.8 mmol), potassium carbonate (44 g, 318 mmol) and toluene (400 mL). This suspension was stirred at room temperature for 36 hours, then heated to reflux for 4 hours. After cooling to room temperature, the suspension was poured over rapidly stirred (mechanical stirrer) ice (300 mL) and aqueous HCl (12 N, 50 mL). The resulting organic phase was separated from the clear mixture, was washed with water (5×500 mL), brine (1×500 mL), dried over MgSO4, filtered and concentrated in vacuo yielding tan solid which was dried under high vacuum. This sample was partially dissolved in heptane (100 mL) and ethyl acetate (12 mL) with heating on a steam bath, was filtered to remove insoluble material. The filtrate was allowed to cool to room temperature yielding the desired 4-oxo-4H-1-benzopyran as a fluffy tan solid (14.17 g, 56%): mp 106.7-108.6° C. This material was of suitable purity to use in the next step without further purification.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
67.2 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
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reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 0.71g of 2-carbopropoxy-6-(3-(quinolin-2-yl-methoxy)benzyloxy)-4-oxo-4H-1-benzopyran and 0.45g of sodium bicarbonate in 20 ml of ethanol in 20 ml of water is refluxed for 1.5 hours, then stirred at room temperature overnight. The mixture was neutralized and the resulting solid is filtered off, washed with water and dried in vacuo to give 0.55g of 2-carboxy-6-(3-quinolin-2- ylmethoxy)benzyloxy)-4-oxo-4H-1-benzopyran as a light yellow solid having an m.p. of 253°-54° C.
Name
2-carbopropoxy-6-(3-(quinolin-2-yl-methoxy)benzyloxy)-4-oxo-4H-1-benzopyran
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 1.5g (6.41 mmoles) of 2-carboethoxy-7- hydroxy-4-oxo-4H-1-benzopyran, 1.82g (6.41 mmoles) of 2-3-chloromethylphenoxy)methylquinoline and 0.886 g of potassium carbonate in 12 ml of dimethylformamide and 96 ml of acetone is refluxed for 2 days, cooled, concentrated in vacuo and the residue taken up in water and is extracted into ethyl acetate. The solution is concentrated and the crude product is recrystallized from ethyl acetate to give 0.585g of 2-carboethoxy-7-(3-quinolin-2-ylmethoxy)benzyloxy)-4-oxo-4H-1-benzopyran as a pale yellow solid having an m.p. of 123°-24° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.886 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Chromones (1-benzopyran-4-ones) are a class of naturally occurring oxygen-containing heterocyclic compounds, characterized by a benzo-fused γ-pyrone ring. They are commonly found in plants and are known for their diverse biological activities. []

ANone: Chromones consist of a benzene ring fused to a γ-pyrone ring. The γ-pyrone ring is a six-membered heterocycle containing one oxygen atom and a ketone group.

ANone: The molecular formula of a simple chromone (1H-1-benzopyran-4-one) is C9H6O2, and its molecular weight is 146.14 g/mol.

A: Researchers often utilize UV, IR, 1H and 13C NMR, and mass spectrometry to elucidate the structure of newly discovered chromone derivatives. [, , ]

A: Yes, the presence of adjacent hydroxyl groups on the A-ring of the chromone, specifically at positions 7 and 8, is crucial for potent radical scavenging activity. []

A: Studies have shown that an expanded conjugation system, such as a substituted benzoyl group at the 3-position, significantly enhances the radical scavenging activity of chromone derivatives. []

A: 7,8-Dihydroxy-2-(4′-nitrophenyl)-3-(4″-nitrobenzoyl)chromone (EC50 = 3.37 µM) showed significantly higher antioxidant activity than Trolox (EC50 = 50.08 µM) in DPPH radical scavenging assays. []

A: Yes, the presence of a 2-substituent that is not coplanar with the chromone ring system has been shown to improve binding affinity to the sigma receptor. []

A: 2-(2-Phenylethyl)chromones are major constituents of agarwood and play a crucial role in quality control and authentication of agarwood samples. [, ]

A: Gas chromatography-mass spectrometry (GC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS) are widely used for the analysis of these compounds in agarwood. [, ]

A: This method specifically targets tropylium ions, characteristic product ions of 2-(2-phenylethyl)chromones, using precursor ion scans on a triple-quadrupole mass spectrometer. []

A: Tropylium ions are characteristic fragments observed in the mass spectra of 2-(2-phenylethyl)chromones, enabling their specific detection and structural characterization. []

A: Chi-Nan agarwood exhibits a significantly higher content of 2-(2-phenylethyl)chromone and 2-[2-(4′-methoxybenzene)ethyl]chromone compared to ordinary agarwood. []

A: Interestingly, the levels of DEPECs, along with 5,6-epoxy-2-(2-phenylethyl)chromones (EPECs) and 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones (THPECs) such as agarotetrol, are markedly lower in Chi-Nan agarwood. []

A: 2-Styrylchromones have shown promising activities as antiallergic, antitumor, antiviral, antioxidant, and anti-inflammatory agents. They also exhibit affinity for A3 adenosine receptors. []

A: Studies show that the presence of a 3-hydroxy or 3-methoxy group enhances the potency of 2-styrylchromones against rhinoviruses, indicating a structure-activity relationship. []

A: (Aminoalkoxy)chromones have shown potential as selective sigma receptor ligands, which could be beneficial for developing new therapeutic agents for various neurological and psychiatric disorders. []

A: Research suggests that the 7-position is the most favorable, followed by the 5-position and then the 6-position. []

A: Chromones are considered privileged structures due to their wide range of biological activities, including anti-inflammatory, antifungal, antimicrobial, antiviral, antitumor, and anticancer properties. [, ]

A: While the exact mechanisms vary depending on the specific chromone derivative and the target, many of their beneficial effects stem from their ability to neutralize reactive oxygen species and modulate various cellular signaling pathways. []

A: Like many natural products, challenges in utilizing chromones therapeutically include their potential for low bioavailability, metabolic instability, and potential toxicity at high doses. []

A: Formulation strategies, such as encapsulation in nanoparticles or liposomes, can enhance their solubility, stability, and delivery to target tissues. [, ]

A: Yes, a chromone carboxylic acid (6,8-diethyl-5-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid) has been shown to cause liver damage in dogs, possibly due to its detergent-like properties and saturation of biliary excretion pathways. []

A: Researchers and manufacturers are increasingly exploring green chemistry principles to minimize waste, utilize renewable resources, and develop environmentally friendly synthetic routes for producing chromone derivatives. []

A: Computational tools like molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses are instrumental in understanding the structure-activity relationships of chromones, optimizing their properties, and designing novel derivatives with improved activity and selectivity. [, ]

A: Continued advancements in analytical techniques, access to high-throughput screening platforms, and collaborations between chemists, biologists, and pharmacologists are crucial for driving innovation and expanding the therapeutic potential of chromones. []

A: The study of chromones dates back several decades, with their presence in traditional medicine and natural remedies sparking initial interest. Early research focused on their isolation, structural elucidation, and preliminary biological evaluations. []

A: Milestones include the discovery of their diverse biological activities, development of efficient synthetic routes for various derivatives, and the identification of specific targets and mechanisms of action. []

A: The convergence of organic synthesis, medicinal chemistry, pharmacology, and computational modeling has significantly accelerated the pace of discovery and development of chromone-based therapeutics. []

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